molecular formula C14H14N2O4S B5631345 N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide

N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B5631345
M. Wt: 306.34 g/mol
InChI Key: UHLFOPQZCHVMLR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound features a nitro group and two methyl groups on the benzene ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 3,4-dimethylaniline with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using similar reaction conditions but with optimized parameters to increase yield and purity. Continuous flow reactors or batch reactors can be employed, and the reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: Although less common, the methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.

Major Products:

    Reduction: N-(3,4-dimethylphenyl)-2-aminobenzenesulfonamide.

    Substitution: Products depend on the nucleophile used.

    Oxidation: 3,4-dicarboxyphenyl-2-nitrobenzenesulfonamide.

Scientific Research Applications

Chemistry: N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: Sulfonamides, in general, have antibacterial properties, and derivatives of this compound may be explored for their potential as antibacterial agents. They can inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its unique structure allows for modifications that can lead to products with desirable properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide, particularly if used as an antibacterial agent, involves the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folic acid in bacteria. By blocking this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide
  • N-(3,5-dimethylphenyl)-2-nitrobenzenesulfonamide
  • N-(3,4-dimethylphenyl)-4-nitrobenzenesulfonamide

Comparison: N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide is unique due to the specific positioning of the methyl and nitro groups on the benzene ring. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different physical properties such as melting point, solubility, and reactivity towards nucleophiles and electrophiles.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-10-7-8-12(9-11(10)2)15-21(19,20)14-6-4-3-5-13(14)16(17)18/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLFOPQZCHVMLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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